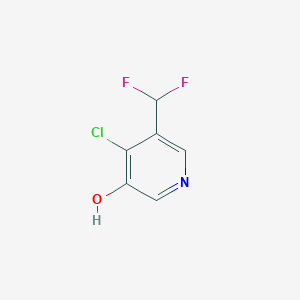
4-Chloro-5-(difluoromethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(difluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the fourth position, a difluoromethyl group at the fifth position, and a hydroxyl group at the third position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(difluoromethyl)pyridin-3-ol typically involves the introduction of the chloro and difluoromethyl groups onto the pyridine ring. One common method involves the chlorination of a suitable pyridine precursor followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The hydroxyl group can be introduced through a subsequent hydroxylation step.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-chloro-5-(difluoromethyl)pyridin-3-one.
Reduction: Formation of 5-(difluoromethyl)pyridin-3-ol.
Substitution: Formation of 4-amino-5-(difluoromethyl)pyridin-3-ol or 4-thio-5-(difluoromethyl)pyridin-3-ol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(difluoromethyl)pyridin-3-ol depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-(difluoromethyl)pyridin-3-ol can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(difluoromethyl)pyridine: Similar structure but with the chloro and difluoromethyl groups at different positions.
3-Chloro-5-(difluoromethyl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluoromethyl groups on the pyridine ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H4ClF2NO |
|---|---|
Molekulargewicht |
179.55 g/mol |
IUPAC-Name |
4-chloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-3(6(8)9)1-10-2-4(5)11/h1-2,6,11H |
InChI-Schlüssel |
JFWOMMDOTKYKDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)O)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


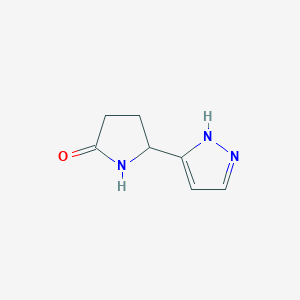



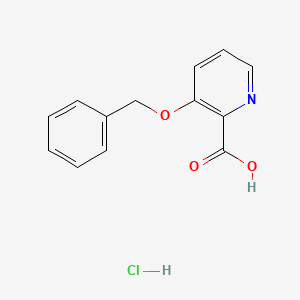

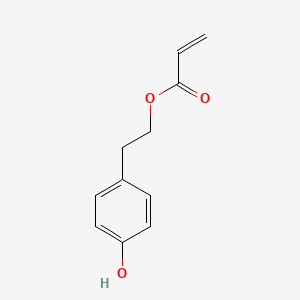


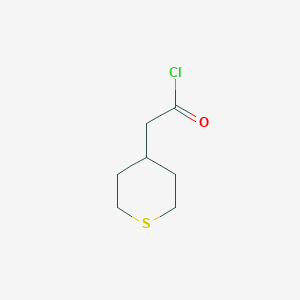
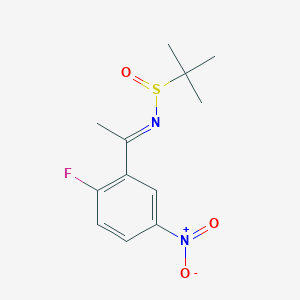


![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
